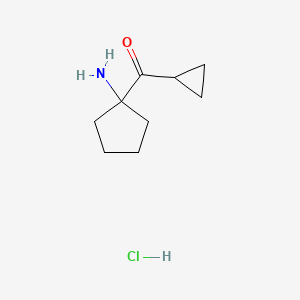
(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride
Vue d'ensemble
Description
(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ACPM and has a molecular formula of C11H16ClNO. The purpose of
Mécanisme D'action
The mechanism of action of (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride involves its interaction with the NMDA receptor. ACPM acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a critical role in various physiological processes such as learning and memory. By blocking the NMDA receptor, ACPM can modulate the activity of the glutamatergic system and affect various downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride are complex and depend on various factors such as dose, route of administration, and target tissue. In general, ACPM has been shown to modulate the activity of the glutamatergic system, which can affect various physiological processes such as synaptic plasticity, neuroprotection, and neurotoxicity. ACPM has also been shown to have potential anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride in lab experiments include its selectivity for the NMDA receptor, its well-characterized mechanism of action, and its potential as a tool for investigating the role of the glutamatergic system in various physiological and pathological processes. The limitations of using ACPM in lab experiments include its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride. One potential direction is to investigate the potential therapeutic applications of ACPM in various diseases such as depression, anxiety, and addiction. Another potential direction is to explore the role of the glutamatergic system in various physiological and pathological processes using ACPM as a tool. Additionally, further research is needed to characterize the potential side effects and toxicity of ACPM and to develop safer and more effective derivatives of this compound.
Conclusion:
In conclusion, (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ACPM have been explored in this paper. Further research is needed to fully understand the potential applications and limitations of this compound.
Applications De Recherche Scientifique
(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, ACPM has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as depression, anxiety, and addiction. ACPM has also been studied for its potential as a tool for investigating the role of the NMDA receptor in various physiological and pathological processes.
Propriétés
IUPAC Name |
(1-aminocyclopentyl)-cyclopropylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c10-9(5-1-2-6-9)8(11)7-3-4-7;/h7H,1-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDNLLJBXMGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride | |
CAS RN |
1350473-55-0 | |
| Record name | 1-cyclopropanecarbonylcyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

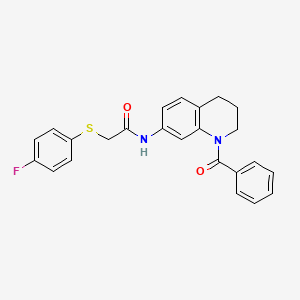
![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2396266.png)
![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/no-structure.png)
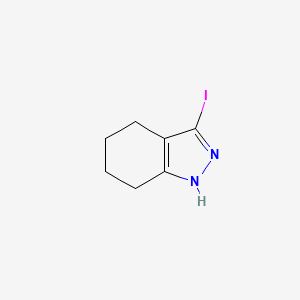
![4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B2396272.png)
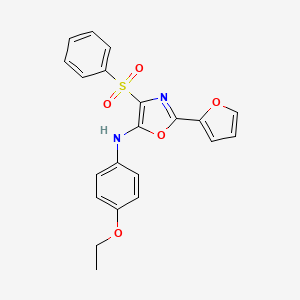
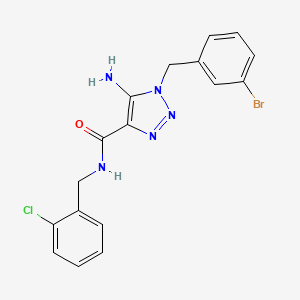


![N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide](/img/structure/B2396278.png)
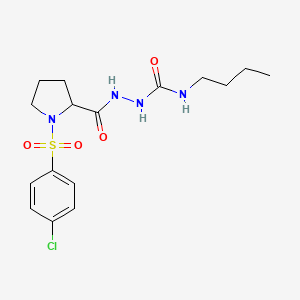

![7-(4-fluorobenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2396287.png)